molecular formula C20H12F2O4 B11708226 Benzene, 1,3-bis(2-fluorobenzoyloxy)-

Benzene, 1,3-bis(2-fluorobenzoyloxy)-

Cat. No.: B11708226
M. Wt: 354.3 g/mol
InChI Key: XLVVJSPFNRFFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorobenzoyloxy)phenyl 2-fluorobenzoate is an organic compound that belongs to the class of fluorobenzoates It is characterized by the presence of two fluorobenzoyloxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzoyloxy)phenyl 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 3-hydroxyphenyl 2-fluorobenzoate. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzoyloxy)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Fluorobenzoyloxy)phenyl 2-fluorobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzoyloxy)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The fluorobenzoyloxy groups can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzoic acid
  • 3-Fluorobenzoic acid
  • 4-Fluorobenzoic acid

Uniqueness

3-(2-Fluorobenzoyloxy)phenyl 2-fluorobenzoate is unique due to the presence of two fluorobenzoyloxy groups, which can enhance its reactivity and interaction with biological targets. This makes it distinct from other fluorobenzoic acids, which typically have only one fluorine atom and different functional groups.

Properties

Molecular Formula

C20H12F2O4

Molecular Weight

354.3 g/mol

IUPAC Name

[3-(2-fluorobenzoyl)oxyphenyl] 2-fluorobenzoate

InChI

InChI=1S/C20H12F2O4/c21-17-10-3-1-8-15(17)19(23)25-13-6-5-7-14(12-13)26-20(24)16-9-2-4-11-18(16)22/h1-12H

InChI Key

XLVVJSPFNRFFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.